4-Fluoro-2-(1H-imidazol-2-YL)phenol
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Overview
Description
These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The presence of both fluorine and imidazole groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Fluoro-2-(1H-imidazol-2-YL)phenol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorophenol with imidazole under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Fluoro-2-(1H-imidazol-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-2-(1H-imidazol-2-YL)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1H-imidazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Fluoro-2-(1H-imidazol-2-YL)phenol can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-YL)phenol: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: This compound contains a pyrazole ring instead of an imidazole ring, leading to different reactivity and applications.
The presence of the fluorine atom and the imidazole ring in this compound makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
4-fluoro-2-(1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-8(13)7(5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) |
InChI Key |
QMMCLILEDDLSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=CN2)O |
Origin of Product |
United States |
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